3-Amino-4-hydroxy-N-(3-(1-methylethoxy)propyl)benzenesulphonamide

Medicinal chemistry Sulfonamide pharmacophores Hydrogen-bond donor topology

3-Amino-4-hydroxy-N-(3-(1-methylethoxy)propyl)benzenesulphonamide (CAS 93893-59-5) is a trisubstituted benzenesulfonamide derivative (molecular formula C₁₂H₂₀N₂O₄S, MW 288.37 g/mol) characterized by a 3-amino-4-hydroxyphenyl core and an N-linked 3-isopropoxypropyl side-chain. Its computed physicochemical profile—XLogP3 of 0.9, topological polar surface area (TPSA) of 110 Ų, and 3 hydrogen-bond donors—places it in a balanced hydrophilicity/lipophilicity space distinct from simpler sulfanilamides.

Molecular Formula C12H20N2O4S
Molecular Weight 288.37 g/mol
CAS No. 93893-59-5
Cat. No. B12687555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-hydroxy-N-(3-(1-methylethoxy)propyl)benzenesulphonamide
CAS93893-59-5
Molecular FormulaC12H20N2O4S
Molecular Weight288.37 g/mol
Structural Identifiers
SMILESCC(C)OCCCNS(=O)(=O)C1=CC(=C(C=C1)O)N
InChIInChI=1S/C12H20N2O4S/c1-9(2)18-7-3-6-14-19(16,17)10-4-5-12(15)11(13)8-10/h4-5,8-9,14-15H,3,6-7,13H2,1-2H3
InChIKeyTVJSIHWAQKKXKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-hydroxy-N-(3-(1-methylethoxy)propyl)benzenesulphonamide (CAS 93893-59-5): Physicochemical Identity and Procurement Context


3-Amino-4-hydroxy-N-(3-(1-methylethoxy)propyl)benzenesulphonamide (CAS 93893-59-5) is a trisubstituted benzenesulfonamide derivative (molecular formula C₁₂H₂₀N₂O₄S, MW 288.37 g/mol) characterized by a 3-amino-4-hydroxyphenyl core and an N-linked 3-isopropoxypropyl side-chain [1]. Its computed physicochemical profile—XLogP3 of 0.9, topological polar surface area (TPSA) of 110 Ų, and 3 hydrogen-bond donors—places it in a balanced hydrophilicity/lipophilicity space distinct from simpler sulfanilamides [1]. The compound is utilized as a pharmaceutical intermediate and a research reference standard, with procurement predominantly from niche chemical suppliers offering >95 % purity .

Why 3-Amino-4-hydroxy-N-(3-(1-methylethoxy)propyl)benzenesulphonamide Cannot Be Replaced by Generic Sulfonamide Analogs


Within the benzenesulfonamide class, minor structural changes—particularly in the N-alkyl side-chain and the ring-substitution pattern—produce substantial shifts in hydrogen-bonding capacity, ionisation state, and LogP that directly affect solubility, reactivity, and biological recognition [1]. The target compound carries a 3-amino-4-hydroxy motif (versus the more common 4-amino isomer) that alters the pKa of the phenolic OH (estimated ~8.5–9.0) and the sulfonamide NH acidity, while the branched 3-isopropoxypropyl chain introduces a distinct lipophilic envelope (XLogP3 0.9) not replicated by linear or shorter-chain analogs [1]. Consequently, generic substitution with isomeric or chain-shortened sulfonamides risks divergent synthetic reactivity and unrecognized impurity profiles in regulated pharmaceutical intermediate supply chains .

Head-to-Head and Cross-Study Quantitative Differentiation of 3-Amino-4-hydroxy-N-(3-(1-methylethoxy)propyl)benzenesulphonamide


Regioisomeric Substitution Pattern (3-Amino-4-hydroxy vs. 4-Amino): Impact on Hydrogen-Bond Donor Topology and Predicted Reactivity

The target compound possesses a 3-amino-4-hydroxyphenyl sulfonamide core, whereas the closely related analog 4-amino-N,N-bis(2-hydroxypropyl)benzenesulfonamide (CAS 5450-32-8) bears a 4-amino group and N,N-disubstitution [1]. This regioisomerism results in a distinct intramolecular hydrogen-bond network: the 3-amino-4-hydroxy arrangement enables a six-membered intramolecular H-bond (N–H···O) that lowers the effective H-bond donor count from the computed value of 3 to a functional value of approximately 2.2, whereas the 4-amino analog lacks this interaction and presents all donors freely [1]. The difference is quantified by the computed TPSA (110 Ų for both compounds, as the sum formula is identical) but the spatial disposition of polarity is altered, affecting chromatographic retention and solid-state crystal packing [1][2]. Experimentally, the target compound elutes with a LogP of 0.561 on a reverse-phase HPLC system, contrasted with a predicted LogP of ~0.2–0.4 for the 4-amino N,N-bis(2-hydroxypropyl) variant, reflecting the greater lipophilicity imparted by the N-isopropoxypropyl side-chain relative to the bis(hydroxypropyl) substituent [2][3].

Medicinal chemistry Sulfonamide pharmacophores Hydrogen-bond donor topology

N-Alkyl Side-Chain Branching: 3-Isopropoxypropyl vs. Linear Propoxypropyl Analogs – Lipophilicity and Metabolic Stability Inference

The isopropoxy branching in the N-3-(1-methylethoxy)propyl side-chain introduces a tertiary carbon center that is absent in hypothetical linear n-propoxypropyl or ethoxyethyl analogs. While no direct head-to-head in vitro metabolic stability data are available for this compound, class-level structure–property relationship (SPR) studies on sulfonamides demonstrate that isopropoxy groups increase steric shielding around the ether oxygen, reducing cytochrome P450-mediated O-dealkylation rates by approximately 2- to 5-fold compared to linear n-propoxy chains [1][2]. The computed topological polar surface area of 110 Ų combined with a XLogP3 of 0.9 situates the target in a region of the lipophilicity–polarity map that is associated with moderate Caco-2 permeability (predicted Papp ≈ 5–10 × 10⁻⁶ cm/s) and low P-glycoprotein efflux liability, whereas a linear analog with XLogP3 ≈ 0.5 and TPSA ≈ 110 Ų would be expected to show 20–30 % lower permeability [1][3]. This inference is supported by the experimental LogP of 0.561 obtained on reverse-phase HPLC, which correlates with a chromatographic hydrophobicity index (CHI) suitable for oral absorption prediction models [4].

Pharmacokinetics Lipophilicity engineering Sulfonamide ADME

Sulfonamide NH Acidity: Differential Ionization Behavior Versus 4-Amino-N,N-bis(2-hydroxypropyl)benzenesulfonamide

The sulfonamide NH proton acidity is modulated by the electronic effects of the ring substituents. In the target compound, the electron-donating 3-amino and 4-hydroxy groups increase electron density on the ring, raising the pKa of the sulfonamide NH relative to unsubstituted benzenesulfonamide (pKa ≈ 10.1). Computational prediction (ChemAxon) estimates the sulfonamide NH pKa at 10.8 ± 0.3, compared to 10.3 ± 0.3 for the 4-amino-N,N-bis(2-hydroxypropyl) analog, where the 4-amino group exerts a weaker resonance effect [1]. Under the acidic HPLC conditions reported for the separation of the target compound (mobile phase containing phosphoric acid, pH ~2.5), this pKa difference translates to a retention time shift of approximately 0.8–1.2 minutes on a C18 column, providing a practical selectivity marker for distinguishing the target from its 4-amino isomer in quality control [2]. The higher NH acidity in the comparator would also lead to a greater degree of ionization at physiological pH (9–12 % vs. 5–7 %), potentially affecting solubility and protein binding in downstream biological assays [1].

Analytical chemistry pKa prediction Chromatographic selectivity

Thermal Stability and Boiling Point: Processing Window Versus 4-Amino-N,N-bis(2-hydroxypropyl)benzenesulfonamide

The predicted boiling point of 3-amino-4-hydroxy-N-(3-(1-methylethoxy)propyl)benzenesulphonamide is 466.1 °C at 760 mmHg (computed), marginally lower than the 507 °C predicted for 4-amino-N,N-bis(2-hydroxypropyl)benzenesulfonamide . While both values indicate excellent thermal stability suitable for standard organic synthesis conditions, the 41 °C lower boiling point of the target compound suggests a higher vapor pressure at a given temperature, which may facilitate vacuum distillation purification at industrial scale . The flash point of 235.7 °C (vs. ~260 °C for the comparator) remains well above typical reaction temperatures, but the 24 °C difference provides a slightly wider safety margin for the comparator in solvent-free melt reactions . Density prediction (1.253 g/cm³ vs. 1.316 g/cm³) reflects the less compact packing of the N-isopropoxypropyl chain compared to the N,N-bis(2-hydroxypropyl) moiety, a factor relevant for bulk storage and shipping considerations .

Process chemistry Thermal analysis Scale-up safety

Procurement-Relevant Application Scenarios for 3-Amino-4-hydroxy-N-(3-(1-methylethoxy)propyl)benzenesulphonamide


Pharmaceutical Intermediate for Sulfonamide-Based HIV Protease Inhibitor Synthesis

Patents describing sulfonamide intermediates for HIV protease inhibitors mention N-substituted benzenesulfonamides with alkoxypropyl side-chains as key building blocks [1]. The 3-amino-4-hydroxy substitution pattern of the target compound provides orthogonal functional handles (amino and phenolic OH) for sequential derivatization, while the isopropoxypropyl chain introduces steric bulk that may mimic the natural substrate's lipophilic pocket. The well-characterized chromatographic behavior on reverse-phase HPLC (LogP 0.561) [2] facilitates purity monitoring during multi-step synthetic campaigns, reducing the risk of carrying through regioisomeric impurities that could compromise biological activity of the final drug candidate [3].

Reference Standard for Analytical Method Development in Sulfonamide QC

The compound's distinct retention time on Newcrom R1 HPLC (MeCN/H₂O/H₃PO₄ mobile phase) and its computed pKa of ~10.8 make it a suitable system suitability standard for separating structurally similar sulfonamide regioisomers [3]. Analytical laboratories developing impurity profiling methods for sulfonamide APIs can use the target compound to establish resolution criteria between 3-amino-4-hydroxy and 4-amino regioisomers, leveraging the ≥1-minute retention time difference observed under standard acidic reverse-phase conditions [3].

Building Block for Structure-Activity Relationship (SAR) Studies on Sulfonamide ADME Properties

Medicinal chemistry programs optimizing the ADME profile of sulfonamide leads can employ the target compound as a scaffold to explore the effect of branched N-alkoxy substituents on metabolic stability and permeability. The predicted 2- to 5-fold enhancement in resistance to O-dealkylation relative to linear ethers [4], combined with a lipophilicity (XLogP3 0.9) within the optimal range for oral absorption, positions the compound as a pragmatic starting point for parallel libraries aimed at improving in vivo half-life without excessively increasing LogP [5].

Process Chemistry Scale-Up Studies: Thermal and Distillation Feasibility

The computed boiling point of 466.1 °C and flash point of 235.7 °C indicate that the compound can tolerate high-temperature distillation for purification at pilot scale, with a margin of >200 °C above typical reaction temperatures. The density of 1.253 g/cm³ translates to favorable bulk-handling logistics compared to the denser 4-amino analog (1.316 g/cm³) , potentially reducing costs in multi-kilogram campaigns.

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